4-Ethyl-2,2-dimethyl-2H-chromen-7-ol
Description
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a substituted chromene derivative characterized by a benzopyran core with ethyl and dimethyl substituents at positions 4 and 2, respectively, and a hydroxyl group at position 5. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of significant interest due to their biological activities, including antimicrobial, antitumor, and antioxidant properties .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C13H16O2/c1-4-9-8-13(2,3)15-12-7-10(14)5-6-11(9)12/h5-8,14H,4H2,1-3H3 |
InChI Key |
YAWQEVXNYOITTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(OC2=C1C=CC(=C2)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the chromene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its corresponding dihydrochromene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene.
Substitution: Halogenated chromenes.
Scientific Research Applications
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new agricultural fungicides due to its low toxicity and high efficacy against various plant pathogens
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological and physicochemical properties of chromene derivatives are highly sensitive to substituent positions and functional groups. Below is a comparison with key analogs:
Table 1: Structural Comparison of Chromene Derivatives
Key Observations:
- Phenoxy vs. Ethyl Groups: The phenoxy group in 6-ethyl-3-phenoxy derivatives increases steric bulk, which may reduce solubility but enhance interactions with hydrophobic enzyme pockets .
- Benzofuran Moiety : The benzofuran substituent in 5-(6-hydroxybenzofuran-2-yl)-2,2-dimethyl-2H-chromen-7-ol introduces π-π stacking capabilities, critical for fluorescence and DNA intercalation .
Key Observations:
- Ethylation : The ethyl group in this compound is introduced via alkylation, requiring careful control of reaction conditions to avoid over-alkylation .
- Bromination : Bromine incorporation often requires radical initiators or electrophilic agents, which may complicate purification .
Table 3: Bioactivity Comparison
Key Observations:
Biological Activity
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a compound belonging to the chromene class, characterized by its unique substitution pattern. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.24 g/mol. The compound features a hydroxyl group at the 7-position of the chromene ring, which is crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies have shown that this compound has cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of 9.54 μM against MCF-7 breast cancer cells .
- Enzyme Modulation : The compound interacts with specific enzymes and receptors, potentially modulating biological pathways involved in disease processes. It has been suggested that it may act as a substrate or inhibitor for cytochrome P450 enzymes, which play a significant role in drug metabolism .
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : This functional group enhances the compound's reactivity and ability to form hydrogen bonds, which is essential for interacting with biological targets.
- Lipophilicity : The ethyl and methyl substitutions increase the lipophilicity of the molecule, facilitating its absorption and distribution in biological systems.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Methyl 2-{(4-methyl-2H-chromen-7-yloxy)}acetate | C12H12O3 | Contains a methoxy group |
| Ethyl 2-{(4-methyl-2H-chromen-7-yloxy)}propanoate | C13H14O3 | Features additional ester functionality |
| 7-Ethoxy-4-methylcoumarin | C11H12O3 | Contains an ethoxy substituent |
The distinct substitution pattern in this compound imparts unique chemical and biological properties compared to other chromene derivatives.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of flavonoid-based compounds like this compound:
- Cancer Research : A study focusing on various coumarin derivatives reported that compounds similar to this compound exhibited significant anticancer activity against MCF-7 cells .
- Antioxidant Studies : Research has demonstrated that flavonoids can effectively reduce oxidative stress markers in various cellular models, suggesting a protective role against age-related diseases .
- Enzyme Interaction Studies : Investigations into the interaction of flavonoids with cytochrome P450 enzymes have shown that these compounds can modulate enzyme activity, which is crucial for understanding their pharmacokinetics and potential drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
